Naphtho[1,2-d]thiazol-2(1H)-one (9CI)
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Overview
Description
Naphtho[1,2-d]thiazol-2(1H)-one (9CI) is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,2-d]thiazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonaphthalene with carbon disulfide and an oxidizing agent to form the thiazole ring. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production of Naphtho[1,2-d]thiazol-2(1H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: Naphtho[1,2-d]thiazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated naphtho[1,2-d]thiazol-2(1H)-one derivatives.
Scientific Research Applications
Naphtho[1,2-d]thiazol-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Naphtho[1,2-d]thiazol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Benzothiazole: Another heterocyclic compound with a similar thiazole ring but fused with a benzene ring instead of a naphthalene ring.
Naphtho[2,1-d]thiazole: A structural isomer with the thiazole ring fused at a different position on the naphthalene ring.
Uniqueness: Naphtho[1,2-d]thiazol-2(1H)-one is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
Naphtho[1,2-d]thiazol-2(1H)-one (9CI) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Naphtho[1,2-d]thiazol-2(1H)-one
Naphtho[1,2-d]thiazol-2(1H)-one is characterized by a fused ring system comprising a naphthalene and a thiazole ring. This unique structure imparts distinct electronic properties that influence its interaction with biological targets. The compound's synthesis typically involves the cyclization of 2-aminonaphthalene with carbon disulfide under basic conditions, leading to the formation of the thiazole ring.
The biological activity of Naphtho[1,2-d]thiazol-2(1H)-one is largely attributed to its ability to modulate enzyme activities and interact with various molecular targets. For instance, it has been shown to inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The compound's interactions can lead to alterations in cellular signaling pathways, contributing to its anticancer and antimicrobial properties .
Antimicrobial Activity
Naphtho[1,2-d]thiazol-2(1H)-one exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism includes disruption of bacterial cell membranes and inhibition of bacterial growth through interference with metabolic processes.
Table 1: Antimicrobial Activity of Naphtho[1,2-d]thiazol-2(1H)-one
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of Naphtho[1,2-d]thiazol-2(1H)-one, revealing its ability to induce apoptosis in various cancer cell lines. The compound has been shown to inhibit cell proliferation and migration by targeting specific signaling pathways associated with cancer progression.
Case Study: Inhibition of Cancer Cell Growth
In a study involving human breast cancer cell lines (MCF-7), treatment with Naphtho[1,2-d]thiazol-2(1H)-one resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2. The IC50 value for MCF-7 cells was found to be approximately 15 µM, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The efficacy of Naphtho[1,2-d]thiazol-2(1H)-one can be enhanced through structural modifications. Research has identified key substituents that improve its biological activity:
- Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the thiazole ring enhances antimicrobial potency.
- Hydrophobic Interactions : Modifications that increase hydrophobicity have been linked to improved membrane permeability and bioavailability.
Properties
IUPAC Name |
1H-benzo[e][1,3]benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c13-11-12-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZROULYDNUMFJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC(=O)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562044 |
Source
|
Record name | Naphtho[1,2-d][1,3]thiazol-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109967-34-2 |
Source
|
Record name | Naphtho[1,2-d][1,3]thiazol-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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